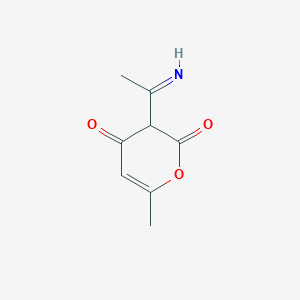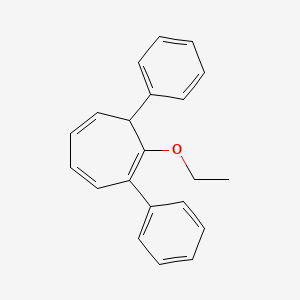
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene is an organic compound characterized by its unique structure, which includes a seven-membered ring with alternating double bonds and phenyl groups at positions 2 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene derivatives with ethoxy and phenyl substituents. One common method includes the electrophilic aromatic substitution of cycloheptatriene with ethoxy and phenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparación Con Compuestos Similares
Cycloheptatriene: A related compound with a similar ring structure but without the ethoxy and phenyl substituents.
Heptalene: Consists of two fused cycloheptatriene rings, used in advanced material applications.
Uniqueness: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
90127-98-3 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-ethoxy-2,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C21H20O/c1-2-22-21-19(17-11-5-3-6-12-17)15-9-10-16-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3 |
Clave InChI |
FHIJGZPLOROLAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


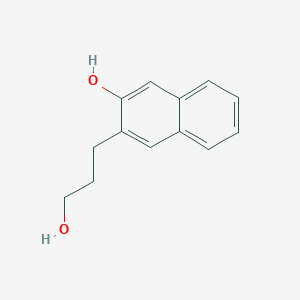
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
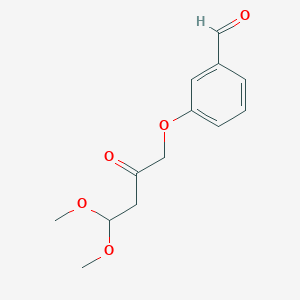
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)

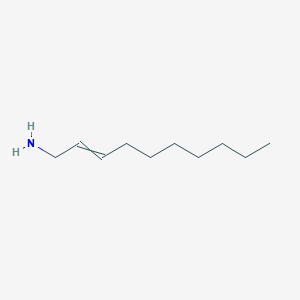
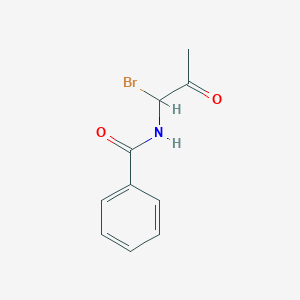
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
